3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Description
3-Ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound featuring a pyrimidine ring fused to a benzimidazole core. Its molecular formula is C₁₇H₂₂N₄O₂, with substituents at three positions:
- 3-ethyl group: Enhances hydrophobic interactions in biological systems.
- 1-(2-methoxyethyl) group: Introduces polarity via the methoxy oxygen, improving solubility in aqueous environments.
- 2-methyl group: Modifies steric and electronic properties of the fused ring system.
Its structure allows for diverse interactions with biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic effects .
Properties
IUPAC Name |
3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-12-11(2)18(9-10-21-3)16-17-13-7-5-6-8-14(13)19(16)15(12)20/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZYFZGNZADWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects
- Alkyl vs. Polar Groups: The 3-ethyl and 1-(2-methoxyethyl) groups in the target compound contrast with the 3-hexyl group in the hexyl analog .
- Chlorophenylsulfanyl vs. Methoxyethyl : The sulfanyl-chlorophenyl substituent in increases lipophilicity (logP = 3.968), whereas the methoxyethyl group balances hydrophobicity and polarity, favoring membrane penetration without excessive lipid accumulation.
Unique Advantages of the Target Compound
The combination of 3-ethyl , 1-(2-methoxyethyl) , and 2-methyl substituents distinguishes it from analogs:
- Solubility-Potency Balance : The methoxyethyl group improves solubility without sacrificing membrane permeability, addressing a common limitation in pyrimido-benzimidazole derivatives.
- Reduced Toxicity : Shorter alkyl chains (ethyl vs. hexyl) may lower off-target interactions, as seen in cytotoxicity assays for similar compounds .
- Synthetic Flexibility : The methoxyethyl group allows for straightforward functionalization, enabling rapid generation of derivatives for structure-activity relationship (SAR) studies .
Research Findings and Data
Key Pharmacological Parameters
Mechanism Insights
- Protonation Sites : The pyrimido-benzimidazole core undergoes protonation at the N10 atom under physiological conditions, facilitating interactions with negatively charged residues in enzyme active sites .
- Methoxyethyl Role : The ether oxygen participates in hydrogen bonding, as demonstrated in molecular docking studies of similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
